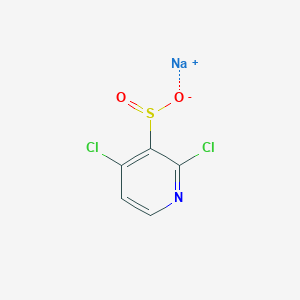
Sodium 2,4-dichloropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4-dichloropyridine-3-sulfinate is an organosulfur compound with the molecular formula C5H2Cl2NNaO2S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2,4-dichloropyridine-3-sulfinate, typically involves the reaction of corresponding sulfonyl chlorides with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve cost-effective and efficient production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 2,4-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and polymers
Mechanism of Action
The mechanism of action of sodium 2,4-dichloropyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: Sodium 2,4-dichloropyridine-3-sulfinate is unique due to the presence of both chlorine and sulfinyl groups, which enhance its reactivity and versatility compared to other chloropyridine derivatives. This makes it particularly valuable in the synthesis of complex organosulfur compounds and in various industrial applications .
Properties
Molecular Formula |
C5H2Cl2NNaO2S |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
sodium;2,4-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-2-8-5(7)4(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
HAWZQOQQGWZORQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C(=C1Cl)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















